molecular formula C17H21NO4S2 B5039606 3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B5039606
M. Wt: 367.5 g/mol
InChI Key: WCQJNJOLOSPTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as "DMTBS" and has been the subject of several research studies aimed at understanding its synthesis, mechanism of action, and physiological effects. In

Mechanism of Action

The mechanism of action of DMTBS involves the inhibition of various enzymes, including carbonic anhydrase. This inhibition results in the disruption of several physiological processes, leading to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
DMTBS has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and has been found to reduce the expression of several pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTBS in lab experiments is its potent inhibitory activity against several enzymes, making it a valuable tool for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving DMTBS, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the exploration of its potential applications in drug discovery. Additionally, further studies are needed to better understand the biochemical and physiological effects of DMTBS and its potential toxicity.

Synthesis Methods

The synthesis of DMTBS involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-methylphenylthioethylamine. The resulting product is then purified using column chromatography, and the final compound is obtained in high yield and purity. The synthesis method of DMTBS has been extensively studied, and several modifications have been proposed to improve the yield and efficiency of the process.

Scientific Research Applications

DMTBS has been found to have several potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in various physiological processes such as pH regulation and ion transport. DMTBS has also been found to have anti-cancer properties and has been shown to inhibit the growth of several cancer cell lines.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-13-4-6-14(7-5-13)23-11-10-18-24(19,20)15-8-9-16(21-2)17(12-15)22-3/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQJNJOLOSPTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

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